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An In-depth Technical Guide for Researchers and
Drug Development Professionals
This technical guide provides a comprehensive overview of Ji-101, a novel, orally available

multi-kinase inhibitor, and its role in modulating the tumor microenvironment. Ji-101 selectively

targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β

(PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] This document consolidates

preclinical and clinical data on Ji-101, offering insights into its mechanism of action,

pharmacological profile, and therapeutic potential.

Core Mechanism of Action
Ji-101 exerts its anti-tumor effects primarily through the inhibition of angiogenesis, a critical

process for tumor growth and metastasis.[3] By targeting VEGFR-2, PDGFR-β, and EphB4, Ji-
101 disrupts multiple stages of blood vessel formation within the tumor.[3] Notably, the

inhibition of EphB4 distinguishes Ji-101 from many other angiogenesis inhibitors, suggesting a

novel mechanism of action.[1][2] In certain tumor types, such as head and neck cancer, where

EphB4 may have a direct role in tumor cell proliferation, Ji-101 may also exert direct anti-

proliferative effects.[4][5]

Preclinical Pharmacology
In preclinical studies, Ji-101 demonstrated potent and selective inhibition of its target kinases.
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In Vitro Activity
Ji-101 showed high potency against VEGFR-2, EphB4, and PDGFR in both enzymatic and

cell-based assays, with a Kd of less than 100 nM for these targets.[4] A broad kinase screen of

445 kinases revealed that Ji-101 is highly selective for angiogenic kinases.[4]

In Vivo Efficacy
Preclinical in vivo testing was conducted in mouse, rat, guinea pig, and dog models.[4][5] In a

mouse xenotransplant model using MDA-MB-231 human breast cancer cells, the combination

of Ji-101 with paclitaxel resulted in greater efficacy than either agent alone, with no increase in

toxicity.[4]

Clinical Development
Ji-101 has been evaluated in Phase 1 and early Phase 2 clinical trials in patients with

advanced solid tumors.

Pharmacokinetics and Safety
In a Phase 1 dose-escalation study (NCT00842335), Ji-101 was administered orally to patients

with advanced solid tumors at doses of 100 mg, 200 mg, and 400 mg once daily (QD), as well

as 200 mg twice daily (BID).[4][6] The drug was generally well-tolerated, with no dose-limiting

toxicities observed in the initial cohorts.[4] Common adverse events included manageable

hypertension, nausea, and abdominal pain.[1][2] A short duration of hand-foot syndrome was

noted at the 400 mg dose level.[4]

A pilot study (NCT01149434) evaluated Ji-101 as a single agent and in combination with

everolimus.[1][2][3] In the combination arm, Ji-101 was found to increase the exposure of

everolimus by approximately 22%, indicating a potential drug-drug interaction.[1][2]

Clinical Efficacy
In the Phase 1 study, some patients received multiple cycles of treatment, with five patients

remaining on the study at the time of reporting.[4] In the pilot study of Ji-101 in combination

with everolimus and as a single agent in an ovarian cancer expansion cohort, the majority of

patients had stable disease at the first two-month restaging scans.[1][2][7] However, no

objective responses according to RECIST criteria were observed in this heavily pre-treated
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patient population.[1][2][7] One Phase 1/2 trial (NCT00842335) was terminated due to a lack of

efficacy.[7]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

Ji-101.

Parameter Value Assay/Study Reference

Molecular Weight 466 D - [4][5]

In Vitro Potency (Kd) <100 nM

Enzymatic and cell-

based assays against

VEGFR2, EphB4, and

PDGFR

[4]

Kinase Selectivity
23 out of 445 kinases

with Kd < 3 µM
Ambit KinomeScan [4]

Table 1: Preclinical Characteristics of Ji-101.
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Trial

Identifier
Phase

Patient

Population

Dosing

Regimens

Key

Outcomes
Reference

NCT0084233

5
1/2

Advanced

Solid Tumors

100 mg, 200

mg, 400 mg

QD; 200 mg

BID

MTD

determination

; Well-

tolerated;

Terminated

for lack of

efficacy

[4][6][7]

NCT0114943

4
Pilot

Advanced

Solid Tumors

(PK cohort);

Ovarian

Cancer (PD

cohort)

PK Cohort:

10 mg

everolimus

+/- 200 mg JI-

101; PD

Cohort: 200

mg JI-101

BID

Well-

tolerated;

Majority had

stable

disease; No

objective

responses;

22% increase

in everolimus

exposure

[1][2][3]

Table 2: Summary of Ji-101 Clinical Trials.

Experimental Protocols
In Vitro Kinase Inhibition Assays
Detailed protocols for the specific enzymatic and cell-based assays used to determine the

potency of Ji-101 against VEGFR2, EphB4, and PDGFR are not available in the provided

search results. However, a general methodology for such assays would typically involve:

Enzymatic Assays: Recombinant kinase domains of VEGFR2, EphB4, and PDGFR are

incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying

concentrations of Ji-101. The kinase activity is measured by quantifying the amount of

phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence

polarization, or luminescence-based assays. IC50 values are then calculated.
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Cell-Based Assays: Cells that endogenously or exogenously express the target receptors

(e.g., HUVECs for VEGFR2) are treated with their respective ligands (e.g., VEGF) to

stimulate receptor phosphorylation. The cells are co-incubated with varying concentrations of

Ji-101. The level of receptor autophosphorylation is then assessed using techniques such as

Western blotting or ELISA.

In Vivo Xenograft Studies
The preclinical efficacy of Ji-101 was evaluated in a mouse xenotransplant model:

Cell Line: MDA-MB-231 human breast cancer cells were used.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously

injected with MDA-MB-231 cells.

Treatment Groups: Once tumors reached a specified size, mice were randomized into

treatment groups, which included vehicle control, Ji-101 alone, paclitaxel alone, and the

combination of Ji-101 and paclitaxel.

Dosing and Administration: The specific doses and schedules for Ji-101 and paclitaxel were

not detailed in the provided abstracts. Ji-101 is an oral agent.

Efficacy Endpoints: Tumor growth was monitored regularly by caliper measurements. At the

end of the study, tumors were excised and weighed.

Toxicity Assessment: Animal body weight and general health were monitored throughout the

study.

Phase 1/2 Clinical Trial (NCT00842335) Protocol Outline
Study Design: An open-label, dose-escalation study to determine the maximum tolerated

dose (MTD) of Ji-101.

Patient Population: Patients with advanced solid tumors.

Dose Escalation Cohorts: Patients were enrolled in cohorts receiving escalating doses of Ji-
101 (100 mg, 200 mg, 400 mg QD, and 200 mg BID).
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Treatment Cycle: 28-day treatment cycles.

Primary Objective: To determine the MTD of Ji-101.

Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary anti-

tumor activity.

Assessments: Safety was monitored through adverse event reporting and laboratory tests.

Tumor responses were evaluated using RECIST criteria. Pharmacokinetic and

pharmacodynamic analyses were also performed.

Visualizations
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Caption: Mechanism of action of Ji-101, inhibiting key pro-angiogenic pathways.

Clinical Trial Workflow (NCT01149434)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/product/b1683799?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PK Cohort (n=4)

PD Cohort (n=11)

Day 1
Single Dose

10mg Everolimus

Day 8
Combination Dose

10mg Everolimus + 200mg Ji-101

Day 15
Single Dose

200mg Ji-101

Tumor Assessments (RECIST)
Safety & Tolerability

Cycle 1, Day 1|{Start Ji-101|200mg BID}

28-Day Cycles

Patient Enrollment
(Advanced Solid Tumors / Ovarian Cancer)

cluster_pk cluster_pd

Click to download full resolution via product page

Caption: Workflow for the pilot study of Ji-101 (NCT01149434).

Conclusion
Ji-101 is a selective, oral multi-kinase inhibitor that targets key pathways in tumor

angiogenesis. Its unique inhibition of EphB4, in addition to VEGFR-2 and PDGFR-β, offers a

novel approach to anti-angiogenic therapy. Preclinical studies demonstrated its potency and

efficacy, particularly in combination with chemotherapy. While early clinical trials established a

manageable safety profile, they did not show significant single-agent or combination efficacy in

heavily pre-treated patient populations, leading to the discontinuation of its development in

those settings.[7] Nevertheless, the data generated for Ji-101 provide valuable insights into the

therapeutic targeting of the tumor microenvironment and may inform the development of future
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anti-angiogenic agents. Further studies in less refractory patient populations or in combination

with other targeted agents or immunotherapies could potentially unveil the full therapeutic value

of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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